(R)-Fexofenadine

Overview

Description

®-Fexofenadine is an antihistamine used to treat allergy symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is a second-generation antihistamine. Unlike first-generation antihistamines, ®-Fexofenadine does not cross the blood-brain barrier significantly, reducing the risk of drowsiness and other central nervous system effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fexofenadine typically involves the resolution of racemic fexofenadine or the asymmetric synthesis of the ®-enantiomer. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-Fexofenadine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the required enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-Fexofenadine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-Fexofenadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chiral resolution and enantioselective synthesis.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Extensively studied for its efficacy and safety in treating allergic conditions.

Industry: Used in the formulation of pharmaceutical products for allergy relief.

Mechanism of Action

®-Fexofenadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the activation of these receptors, reducing symptoms such as itching, swelling, and redness. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system side effects.

Comparison with Similar Compounds

Similar Compounds

Loratadine: Another second-generation antihistamine with similar peripheral H1 receptor activity.

Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.

Desloratadine: An active metabolite of loratadine with enhanced potency.

Uniqueness

®-Fexofenadine is unique due to its high selectivity for peripheral H1 receptors and its minimal central nervous system penetration, which reduces the risk of drowsiness. Its enantiomeric purity also contributes to its effectiveness and safety profile.

Biological Activity

(R)-Fexofenadine is a potent antihistamine primarily used for the treatment of allergic conditions. It is the active enantiomer of fexofenadine, which is a metabolite of terfenadine. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. For this compound, several key parameters have been identified:

- Absorption : After oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1-3 hours. Studies indicate that its absorption is linear for doses up to 120 mg twice daily .

- Distribution : The drug exhibits approximately 60-70% plasma protein binding. The volume of distribution is relatively large, indicating extensive distribution into tissues .

- Metabolism : this compound undergoes negligible metabolism, primarily excreted unchanged in urine and feces. This property minimizes drug-drug interactions related to metabolic pathways .

- Elimination : The elimination half-life ranges from 11 to 15 hours, allowing for once or twice daily dosing regimens .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its mechanism of action as a selective H1 receptor antagonist:

- Antihistaminic Activity : Clinical studies demonstrate that this compound effectively inhibits histamine-induced wheal and flare responses. Maximum inhibition can exceed 80% within 6 hours of administration and lasts for 24 hours .

- Non-Sedative Properties : Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, resulting in minimal sedation and no significant impairment of cognitive or motor functions even at high doses .

- Cardiac Safety : Research indicates that this compound does not adversely affect cardiac conduction parameters such as QTc intervals, making it a safer option among antihistamines .

Clinical Efficacy

This compound has been extensively studied in various clinical settings:

- Allergic Rhinitis : In trials involving over 4000 patients, this compound demonstrated superior efficacy in alleviating symptoms of allergic rhinitis compared to placebo. Doses as low as 120 mg were found effective for sustained symptom relief .

- Bronchospasm Inhibition : In preclinical models, this compound showed significant inhibition of antigen-induced bronchospasm in sensitized guinea pigs, further supporting its therapeutic potential in respiratory allergies .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

- Case Study on Seasonal Allergic Rhinitis : A double-blind study compared this compound with placebo in patients with seasonal allergic rhinitis. Results indicated significant improvement in nasal congestion and overall quality of life scores among those receiving this compound at doses of 120 mg daily over four weeks.

- Long-Term Use Safety Profile : A year-long study involving patients with chronic urticaria assessed the long-term safety and efficacy of this compound at doses up to 240 mg daily. No significant adverse effects were reported, reinforcing its safety profile for extended use.

Summary Table

| Parameter | Findings |

|---|---|

| Absorption | Peak plasma concentration at 1-3 hours |

| Distribution | 60-70% plasma protein binding |

| Metabolism | Negligible metabolism; primarily excreted unchanged |

| Elimination Half-Life | 11 to 15 hours |

| Efficacy in Allergic Rhinitis | Significant symptom relief at doses ≥120 mg |

| Sedation Risk | Minimal; does not cross blood-brain barrier |

| Cardiac Safety | No adverse effects on QTc intervals |

Properties

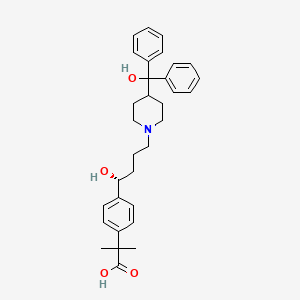

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-10-9 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.